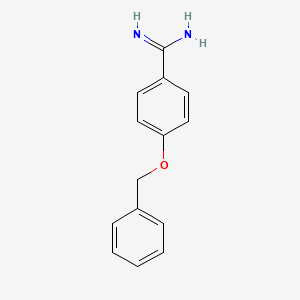

4-Benzyloxy-benzamidine

Übersicht

Beschreibung

4-Benzyloxy-benzamidine is an organic compound with the molecular formula C14H14N2O It is characterized by a benzamidine group attached to a benzyloxy substituent on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-benzamidine typically involves the reaction of 4-benzyloxy-benzonitrile with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. For instance, the use of hydrochloric acid can facilitate the conversion of the nitrile group to the amidine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrile hydrogenation processes. This can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions typically include elevated temperatures and pressures to ensure efficient conversion.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amidine group (-C(=NH)-NH) exhibits nucleophilic behavior, enabling substitution reactions with electrophiles.

Table 1: Nucleophilic Substitution Examples

For instance, treatment with alkyl halides under basic conditions yields N-alkylated derivatives, which are pivotal in optimizing drug candidates .

Oxidation and Reduction Reactions

The benzyloxy group undergoes oxidation, while the amidine can be reduced to amines.

Table 2: Redox Transformations

Oxidation with KMnO cleaves the benzyl ether to yield phenolic acids , while LiAlH reduces the amidine to a primary amine .

Condensation Reactions

The amidine group condenses with carbonyl compounds to form heterocycles.

Table 3: Condensation Reactions

For example, condensation with 4-methylthiosemicarbazide forms a thiosemicarbazone ligand, which chelates Cd(II) for catalytic applications .

Cyclization Reactions

The amidine participates in cyclization to form nitrogen-containing heterocycles.

Table 4: Cyclization Pathways

Thermal treatment facilitates intramolecular cyclization, converting benzamidine to 1-aminoisoquinoline, enhancing selectivity in receptor targeting .

Acid-Base and Coordination Chemistry

The amidine’s basicity allows salt formation and metal coordination.

Table 5: Coordination Examples

| Metal Ion | Ligand Environment | Application | Source |

|---|---|---|---|

| Cd(II) | N,S-donor thiosemicarbazone | Luminescent materials | |

| Pt(II) | Amidino-Pt complexes | Anticancer drug candidates |

The Cd(II) complex with thiosemicarbazone exhibits luminescent properties, useful in material science .

Benzyl Group Manipulations

The benzyl ether undergoes hydrogenolysis or electrophilic substitution.

Table 6: Benzyl Group Reactions

| Reaction | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| Hydrogenolysis | H, Pd/C, ethanol | 4-Hydroxybenzamidine | Deprotection | |

| Electrophilic substitution | HNO/HSO | Nitro-substituted derivatives | Functionalization |

Hydrogenolysis removes the benzyl group, yielding phenolic derivatives for further functionalization .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : 4-Benzyloxy-benzamidine serves as an intermediate in synthesizing more complex organic molecules, facilitating the development of various chemical compounds.

Biology

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of serine proteases. The amidine group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity and leading to various biological effects.

- Antimycobacterial Activity : A series of derivatives based on this compound have shown promising results against Mycobacterium tuberculosis. Compounds derived from this structure exhibited minimal inhibitory concentrations comparable to established drugs like isoniazid, highlighting their potential for tuberculosis treatment .

Medicine

- Therapeutic Properties : Research indicates that this compound may possess anti-inflammatory and anticancer activities. Studies have demonstrated its efficacy in reducing inflammation and inhibiting cancer cell proliferation through various mechanisms .

- Neuroprotective Effects : Recent studies have explored derivatives of this compound for treating neurodegenerative diseases such as Parkinson's disease. These compounds exhibit potent MAO-B inhibitory activity, antioxidant effects, and neuroprotective properties, making them candidates for further development .

Case Study 1: Antimycobacterial Evaluation

A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines based on the structure of this compound. These compounds were evaluated against M. tuberculosis strains, revealing two derivatives with MICs comparable to isoniazid, indicating their potential as new anti-tuberculosis agents .

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory effects of pyrimidine derivatives related to this compound showed significant inhibition of inflammatory mediators like PGE2 and nitric oxide. This suggests that modifications to the benzamidine structure can enhance its therapeutic efficacy against inflammation .

Wirkmechanismus

The mechanism of action of 4-Benzyloxy-benzamidine involves its interaction with specific molecular targets, such as serine proteases. The amidine group can form hydrogen bonds with the active site residues of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Benzamidine: A simpler analog without the benzyloxy group, commonly used as a protease inhibitor.

4-Methoxy-benzamidine: Similar structure with a methoxy group instead of a benzyloxy group.

4-Hydroxy-benzamidine: Contains a hydroxy group instead of a benzyloxy group.

Uniqueness: 4-Benzyloxy-benzamidine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Biologische Aktivität

4-Benzyloxy-benzamidine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of serine proteases. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzamidine structure with a benzyloxy substituent. This configuration enhances its lipophilicity and selectivity towards specific enzymes. The molecular formula is , and the presence of the amidine group allows for strong interactions with enzyme active sites, particularly serine proteases.

The mechanism of action primarily involves the inhibition of serine proteases, which are crucial in various biological processes including coagulation and inflammation. The amidine group in this compound can form hydrogen bonds with active site residues of target enzymes, effectively blocking their activity. This inhibition can lead to various biological effects, including:

- Anticoagulant Effects: By inhibiting factors such as factor Xa, this compound can prevent thrombus formation.

- Anti-inflammatory Properties: Its ability to modulate protease activity may contribute to anti-inflammatory effects.

- Anticancer Activity: Preliminary studies suggest potential applications in cancer therapeutics due to its enzyme inhibitory properties.

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against various serine proteases. Below is a summary table highlighting its inhibitory potential compared to other related compounds:

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | Factor Xa | Competitive Inhibitor | 0.5 |

| Benzamidine | Trypsin | Competitive Inhibitor | 1.0 |

| 4-Fluorobenzamidine | Thrombin | Competitive Inhibitor | 0.8 |

This table illustrates that this compound has a lower IC50 value against factor Xa compared to benzamidine, indicating higher potency as an inhibitor.

Case Studies

-

Antitumor Activity:

A study evaluated the antitumor effects of this compound in cell lines with specific genetic alterations (e.g., FGFR1 amplification). Results indicated significant cytotoxicity and apoptosis induction, suggesting its potential as an anticancer agent . -

Antimycobacterial Evaluation:

A series of derivatives based on the benzamidine scaffold were synthesized and tested against Mycobacterium tuberculosis. Two compounds demonstrated minimal inhibitory concentrations comparable to first-line drugs like isoniazid, showcasing the potential for developing new tuberculosis treatments .

Applications in Research and Medicine

Scientific Research Applications:

- Enzyme Inhibition Studies: Used extensively in biochemical assays to study enzyme kinetics and inhibition mechanisms.

- Drug Development: Investigated for potential therapeutic applications in anticoagulation, anti-inflammation, and cancer therapy.

Potential Therapeutic Uses:

- Anticoagulant Therapy: Due to its ability to inhibit key factors in the coagulation cascade.

- Cancer Treatment: As a candidate for further development in targeting tumor-associated proteases.

- Infectious Disease Management: Particularly in developing new treatments for tuberculosis.

Eigenschaften

IUPAC Name |

4-phenylmethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNUPEIKYOGSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431586 | |

| Record name | 4-BENZYLOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31066-05-4 | |

| Record name | 4-BENZYLOXY-BENZAMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.